Carebastine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

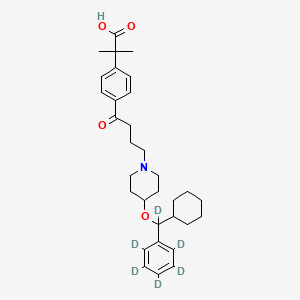

Molecular Formula |

C32H43NO4 |

|---|---|

Molecular Weight |

511.7 g/mol |

IUPAC Name |

2-[4-[4-[4-[cyclohexyl-deuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C32H43NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3,5-6,10-11,15-18,26,28,30H,4,7-9,12-14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D,30D |

InChI Key |

JGGVOGLKQCTHPG-MIAGSJCRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2CCCCC2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H] |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3CCCCC3)C4=CC=CC=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isotopic Purity of Carebastine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Carebastine-d6, a deuterated analog of Carebastine used as an internal standard in bioanalytical studies. Understanding the isotopic purity of such standards is critical for ensuring the accuracy and reliability of quantitative analyses. This document details the methodologies for determining isotopic purity, presents typical data in a structured format, and illustrates the underlying analytical workflows.

Data Presentation: Isotopic and Chemical Purity of this compound

The quality of a stable isotope-labeled internal standard is defined by its chemical and isotopic purity. The following table summarizes representative data for this compound. It is important to note that specific values may vary between different manufacturing lots and suppliers.

| Parameter | Specification | Method |

| Chemical Purity | >98% | HPLC |

| Isotopic Purity | ≥98% | LC-MS/MS |

| Deuterium Incorporation | Nominal + 6 amu | Mass Spectrometry |

Experimental Protocols

The determination of the isotopic and chemical purity of this compound involves rigorous analytical techniques. The following are detailed methodologies for the key experiments cited.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method assesses the percentage of this compound relative to any non-labeled or other chemical impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid to ensure good peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance for Carebastine.

-

Sample Preparation: A known concentration of the this compound reference standard is dissolved in a suitable solvent, such as methanol or acetonitrile, and injected into the HPLC system.

-

Quantification: The peak area of this compound is compared to the total area of all detected peaks in the chromatogram to calculate the percentage of chemical purity.

Determination of Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is the definitive technique for determining the isotopic enrichment of a deuterated compound.[1][2][3]

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Carebastine.

-

Mass Analysis: The instrument is calibrated to ensure high mass accuracy. Data is acquired in full scan mode to detect the parent ion of this compound and its isotopologues.

-

Isotopologue Distribution: The relative intensities of the ions corresponding to the d0 to d6 species are measured. For a d6 compound, the most abundant ion should be 6 atomic mass units (amu) higher than the non-deuterated analog.

-

Calculation of Isotopic Purity: The isotopic purity is calculated based on the relative abundance of the desired deuterated species (d6) compared to the sum of all isotopologues (d0-d6).

Mandatory Visualizations

Bioanalytical Workflow Using this compound Internal Standard

The following diagram illustrates a typical bioanalytical workflow where this compound is used as an internal standard for the quantification of Carebastine in a biological matrix.

Caption: Bioanalytical workflow using this compound internal standard.

Logic for Comprehensive Isotopic Purity Assessment

The comprehensive assessment of the isotopic purity of a reference standard like this compound relies on the integration of data from multiple analytical techniques. This diagram illustrates the logical relationship between these techniques to arrive at a conclusive purity value.

Caption: Logic for comprehensive isotopic purity assessment.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Carebastine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Carebastine-d6, a deuterated isotopologue of Carebastine. Carebastine is the active carboxylic acid metabolite of Ebastine, a second-generation H1 histamine receptor antagonist. Due to its role as a key analyte in pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard such as this compound is crucial for accurate quantification in biological matrices. This document details its physicochemical characteristics, methods of analysis, and its biological context.

Chemical and Physical Properties

This compound shares a nearly identical chemical structure with Carebastine, with the primary difference being the substitution of six hydrogen atoms with deuterium. This isotopic labeling minimally alters the chemical reactivity but provides a distinct mass-to-charge ratio, essential for its use in mass spectrometry-based assays.

Table 1: Physicochemical Properties of Carebastine and its Deuterated Analogues

| Property | Carebastine | This compound | Data Source(s) |

| Molecular Formula | C₃₂H₃₇NO₄ | C₃₂H₃₁D₆NO₄ | [1] |

| Molecular Weight | 499.64 g/mol | Approx. 505.7 g/mol | [1][2] |

| CAS Number | 90729-42-3 | Not available | [1] |

| Appearance | Crystalline solid | Not available | [3] |

| Melting Point | 178-180 °C | Not available |

Table 2: Solubility of Carebastine

The solubility of Carebastine has been determined in various organic solvents. It is important to note that for some solvents, sonication and warming may be required to achieve the stated solubility. The solubility of this compound is expected to be very similar.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Data Source(s) |

| Dimethylformamide (DMF) | 25 | 50.04 | - | |

| Dimethyl Sulfoxide (DMSO) | 2 | 4.00 | Requires sonication and warming | |

| Ethanol | 2 | 4.00 | - |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis of Carebastine and its quantification using a deuterated internal standard like this compound.

Synthesis of Carebastine

The synthesis of Carebastine can be achieved through the oxidation of its parent drug, Ebastine.

Protocol: Oxidation of Ebastine to Carebastine

-

Dissolution: Dissolve Ebastine (1.0 equivalent) in a 2:2:1 mixture of tert-butanol, acetonitrile, and water.

-

Addition of Reagents: Add N-methylmorpholine N-oxide (4.0 equivalents) and a catalytic amount of osmium tetroxide (0.02 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 48 hours.

-

Quenching: Quench the reaction by adding a sodium bisulfite solution.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

-

Concentration: Concentrate the organic layer to obtain the crude product.

-

Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Carebastine.

Quantification of Carebastine in Human Plasma by LC-MS/MS

This compound is primarily utilized as an internal standard for the accurate quantification of Carebastine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: LC-MS/MS Analysis of Carebastine

-

Sample Preparation (Protein Precipitation):

-

To a plasma sample, add an internal standard working solution of this compound.

-

Add acetonitrile to precipitate proteins.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate.

-

Mobile Phase B: 100% methanol.

-

Elution: Gradient elution.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitored Transitions:

-

Carebastine: m/z 500.6 → 167.1

-

This compound: (Specific transition for d6 would be approximately m/z 506.7 to a specific product ion)

-

-

Signaling Pathway and Experimental Workflow

Histamine H1 Receptor Signaling Pathway

Carebastine functions as a potent and selective antagonist of the histamine H1 receptor. Upon binding, it blocks the downstream signaling cascade initiated by histamine, thereby mitigating allergic responses.

References

Synthesis and Characterization of Carebastine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Carebastine-d6, an isotopically labeled analog of Carebastine. Carebastine is the pharmacologically active carboxylic acid metabolite of Ebastine, a second-generation H1 histamine antagonist. The introduction of deuterium atoms into the molecule provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalytical assays.

This document outlines a proposed synthetic route for this compound, detailed experimental protocols, and the analytical methods required for its characterization. The synthesis involves the preparation of a deuterated intermediate, which is then incorporated into the final molecule.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 2-(4-(4-(4-(benzhydryl-d6-oxy)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid |

| Molecular Formula | C₃₂H₃₁D₆NO₄ |

| Molecular Weight | 505.7 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMSO, and chloroform |

| Storage | Store at -20°C for long-term stability |

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the deuterated key intermediate, diphenylmethanol-d6. This intermediate is then used in the synthesis of Ebastine-d6, which is subsequently oxidized to yield this compound.

Synthesis of Diphenylmethanol-d6

Diphenylmethanol-d6, where one phenyl ring is perdeuterated and the methine proton is replaced by deuterium, can be synthesized via a Grignard reaction.

Experimental Protocol:

-

Preparation of Phenyl-d5-magnesium bromide: To a solution of bromobenzene-d5 (1.0 eq) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.2 eq) under an inert atmosphere. The reaction is initiated with a small crystal of iodine and maintained at reflux until the magnesium is consumed.

-

Grignard Reaction: Cool the Grignard reagent to 0°C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Quenching and Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford diphenylmethanol-d5.

-

Deuteration of the Hydroxyl Proton: Dissolve the diphenylmethanol-d5 in methanol-d4, stir for 1 hour, and then evaporate the solvent. Repeat this process three times to ensure complete exchange of the hydroxyl proton with deuterium, yielding diphenylmethanol-d6.

Synthesis of Ebastine-d6

Ebastine-d6 is synthesized by the alkylation of 1-(4-(4-hydroxypiperidin-1-yl)-4-oxobutyl)-α,α-dimethylbenzeneacetic acid methyl ester with diphenylmethanol-d6.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one (1.0 eq) and diphenylmethanol-d6 (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature, wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol to afford Ebastine-d6.

Synthesis of this compound

The final step is the oxidation of the tert-butyl group of Ebastine-d6 to a carboxylic acid.

Experimental Protocol:

-

Oxidation: Dissolve Ebastine-d6 (1.0 eq) in a mixture of tert-butanol, acetonitrile, and water (2:2:1). Add N-methylmorpholine N-oxide (4.0 eq) and a catalytic amount of osmium tetroxide (0.02 eq).

-

Reaction: Stir the mixture at room temperature for 48 hours.

-

Quenching and Work-up: Quench the reaction by adding a sodium bisulfite solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by preparative HPLC to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Mass Spectrometry

Mass spectrometry is a key technique to confirm the incorporation of deuterium atoms.

Experimental Protocol:

-

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

-

Sample Preparation: Dissolve a small amount of this compound in methanol.

-

Analysis: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode.

Expected Results:

| Ion | Expected m/z |

| [M+H]⁺ | 506.32 |

| [M+Na]⁺ | 528.30 |

The observed mass spectrum should show a molecular ion peak corresponding to the mass of this compound, confirming the presence of six deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the positions of the deuterium labels.

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Analysis: Acquire ¹H and ¹³C NMR spectra.

Expected Results:

-

¹H NMR: The spectrum will be similar to that of unlabeled Carebastine, but with the absence of signals corresponding to the five protons on one of the phenyl rings of the diphenylmethoxy group and the benzylic proton. The integration of the remaining proton signals should be consistent with the proposed structure.

-

¹³C NMR: The spectrum will show signals for all carbon atoms. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling and will have a lower intensity.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detection at a wavelength of 254 nm.

-

Analysis: Inject a solution of this compound and analyze the chromatogram for the presence of impurities.

Expected Results:

The chromatogram should show a single major peak, indicating a high degree of purity (typically >98%).

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations and allows for the efficient incorporation of deuterium labels. The described characterization methods are essential to ensure the identity, purity, and isotopic enrichment of the final product, making it a reliable tool for advanced pharmaceutical research.

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Carebastine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Carebastine-d6 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Carebastine. As the active metabolite of the second-generation antihistamine Ebastine, accurate quantification of Carebastine in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a deuterated analog like this compound is considered the gold standard, ensuring the highest level of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The core of this compound's function as an internal standard lies in the principle of isotope dilution mass spectrometry.[1] In this technique, a known quantity of the isotopically labeled compound (this compound) is added to the biological sample containing the unlabeled analyte (Carebastine) at the earliest stage of sample preparation. Because this compound is chemically identical to Carebastine, it is assumed to behave in the same manner throughout the analytical process, including extraction, chromatography, and ionization.[2]

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of the analyte's response to the internal standard's response remains constant, correcting for variations and leading to highly reliable quantification.

Physicochemical Properties and the "Isotope Effect"

The justification for using this compound as an internal standard stems from its near-identical physicochemical properties to the native Carebastine. The substitution of six hydrogen atoms with deuterium atoms results in a negligible change in properties such as polarity, pKa, and solubility.[3] This similarity ensures that both compounds exhibit comparable behavior during sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, and have virtually identical chromatographic retention times.

However, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times between the deuterated and non-deuterated compounds.[4] This is attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can subtly influence the molecule's interaction with the stationary phase.[5] For this reason, co-elution of the analyte and internal standard must be verified during method development to ensure accurate compensation for matrix effects at the point of elution.

Mechanism of Action in Mitigating Analytical Variability

This compound's primary role is to compensate for various sources of error inherent in bioanalytical methods. This is particularly crucial in complex matrices like plasma or serum.

1. Sample Preparation and Extraction Recovery:

During the multi-step process of extracting Carebastine from a biological matrix, analyte loss is almost inevitable. This compound, having been added at the beginning, experiences the same physical and chemical stresses as the native analyte. Therefore, the ratio of the two remains constant despite any inefficiencies in the extraction process.

2. Chromatographic Performance:

Variations in injection volume or minor shifts in retention time during a chromatographic run can affect the peak area of the analyte. Since this compound is subjected to the same conditions, its peak area will vary proportionally, and the ratio will remain a reliable measure.

3. Matrix Effects in Mass Spectrometry:

Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix, are a significant challenge in LC-MS/MS analysis. As this compound co-elutes with Carebastine, it experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for the quantification of Carebastine using this compound as an internal standard.

| Parameter | Ebastine | Carebastine | Internal Standard | Reference |

| Linearity Range | 0.051 - 31.099 ng/mL | 1.013 - 1005.451 ng/mL | Ebastine-d6 & this compound | |

| Lower Limit of Quantification (LLOQ) | 0.051 ng/mL | 1.013 ng/mL | Ebastine-d6 & this compound | |

| Linearity Range | 0.1 - 10 ng/mL | 0.2 - 200 ng/mL | Not Specified | |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.2 ng/mL | Not Specified |

Experimental Protocols

A robust and validated experimental protocol is essential for the successful application of this compound as an internal standard. The following provides a generalized methodology based on published literature and regulatory guidelines.

1. Preparation of Stock and Working Solutions:

-

Carebastine and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in a suitable organic solvent (e.g., methanol).

-

Working Standard Solutions: Prepare serial dilutions of the Carebastine stock solution in the same solvent to create calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) for spiking into all samples.

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological matrix (blank, standard, QC, or unknown sample), add 10 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Carebastine and this compound.

-

4. Method Validation:

The analytical method must be fully validated according to regulatory guidelines (e.g., ICH M10). Key validation parameters include:

-

Selectivity and Specificity

-

Calibration Curve Performance

-

Accuracy and Precision

-

Matrix Effect

-

Recovery

-

Stability (bench-top, freeze-thaw, long-term)

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of Carebastine. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow for the effective correction of analytical variability. By compensating for inconsistencies in sample preparation, chromatography, and ionization, this compound ensures the generation of highly accurate, precise, and reliable data, which is fundamental to the successful development and clinical application of Ebastine. The rigorous validation of analytical methods employing this compound, in accordance with international regulatory standards, further solidifies its role as the gold standard in this critical area of pharmaceutical research.

References

A Comparative Pharmacokinetic Profile: Carebastine vs. Carebastine-d6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic profile of Carebastine, the active metabolite of the second-generation antihistamine Ebastine, and offers a comparative perspective on its deuterated isotopologue, Carebastine-d6. While direct comparative clinical data for this compound is not publicly available, this paper extrapolates its anticipated pharmacokinetic properties based on established principles of deuterium substitution in drug metabolism.

Carebastine is responsible for the primary antihistaminic effects observed after the administration of Ebastine.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing therapeutic outcomes. Deuterium substitution, a strategic modification in medicinal chemistry, can significantly alter a drug's metabolic fate, often leading to an improved pharmacokinetic profile.[2][3] This guide delves into the known pharmacokinetics of Carebastine and presents a scientifically grounded projection of how deuteration may impact these parameters in this compound.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Carebastine following oral administration of its parent drug, Ebastine. The projected values for this compound are based on the kinetic isotope effect, which suggests that the replacement of hydrogen with deuterium at a metabolic site can slow the rate of enzymatic metabolism.[2][3]

Table 1: Single Dose Pharmacokinetics of Carebastine in Healthy Adults

| Parameter | Carebastine (from 10 mg Ebastine, fasting) | This compound (Projected) | Reference |

| Tmax (h) | 5.00 ± 2.00 | ~5.00 - 6.00 | |

| Cmax (ng/mL) | 143 ± 68.4 | Potentially higher | |

| AUC (ng·h/mL) | - | Potentially higher | |

| t½ (h) | 17.4 ± 4.97 | Potentially longer |

Table 2: Repeated Dose Pharmacokinetics of Carebastine in Healthy Volunteers (from 20 mg Ebastine once daily for 7 days)

| Parameter | Carebastine | This compound (Projected) | Reference |

| Time to Steady State | Day 4 | Potentially longer | |

| Cmax at Steady State (ng/mL) | 360 - 396 | Potentially higher | |

| Cmax Fold Increase from First Dose | 1.6 to 1.7-fold | Potentially higher |

Experimental Protocols

Bioanalytical Method for Quantification in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Carebastine in human plasma. A similar method would be applicable for this compound, with adjustments to the mass transitions monitored.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., Carebastine-d5).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Chromatographic Column: A reverse-phase column such as a Synergi Hydro-RP or a C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Approximately 0.4 mL/min.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is employed.

-

MRM Transitions (Projected):

-

Carebastine: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Adjust precursor and potentially product ion m/z to account for the six deuterium atoms.

-

Internal Standard (e.g., Carebastine-d5): Precursor ion (m/z) -> Product ion (m/z)

-

-

In Vitro Metabolism Study

In vitro studies using human liver microsomes (HLMs) are essential to characterize the metabolic stability and identify the enzymes responsible for metabolism.

Incubation Protocol

-

Prepare an incubation mixture containing:

-

Human liver microsomes (final protein concentration ~0.5 mg/mL).

-

Carebastine or this compound (at various concentrations).

-

NADPH regenerating system (to initiate the metabolic reaction).

-

Phosphate buffer (to maintain pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining parent compound (Carebastine or this compound) using a validated LC-MS/MS method.

Data Analysis

The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer t½ and lower CLint for this compound compared to Carebastine would be indicative of a positive kinetic isotope effect.

Mandatory Visualization

Caption: Metabolic pathway of Ebastine to Carebastine and the projected pathway for this compound.

Caption: Experimental workflow for the bioanalysis of Carebastine in human plasma.

Conclusion

Carebastine is the pharmacologically active entity derived from the prodrug Ebastine, exhibiting a well-characterized pharmacokinetic profile. The strategic deuteration of Carebastine to form this compound is hypothesized to significantly alter its metabolic clearance. Based on the principles of the kinetic isotope effect, it is projected that this compound will exhibit a slower rate of metabolism, primarily mediated by CYP3A4 and CYP2J2. This would likely result in a longer elimination half-life, and potentially higher peak plasma concentrations and overall systemic exposure (AUC). These anticipated improvements in the pharmacokinetic profile could translate to enhanced therapeutic efficacy, potentially allowing for lower or less frequent dosing. Further non-clinical and clinical studies are warranted to definitively characterize the pharmacokinetic profile of this compound and validate these projections.

References

The Role of Carebastine-d6 in Ebastine Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebastine, a second-generation H1 receptor antagonist, functions as a prodrug, undergoing rapid and extensive metabolism to its pharmacologically active carboxylic acid metabolite, Carebastine.[1][2] This biotransformation is central to its therapeutic efficacy in allergic conditions.[1][3] Accurate quantification of both Ebastine and Carebastine in biological matrices is therefore paramount for pharmacokinetic, pharmacodynamic, and bioequivalence studies. This technical guide delineates the pivotal role of Carebastine-d6 as an internal standard in the bioanalytical methods used to study the metabolism of Ebastine.

Upon oral administration, Ebastine is subject to near-complete first-pass metabolism, leading to negligible plasma concentrations of the parent drug.[1] The primary mediator of the antihistaminic effects is its active metabolite, Carebastine. The metabolic conversion of Ebastine to Carebastine is a sequential process primarily occurring in the liver, involving hydroxylation and subsequent oxidation. Key enzymes from the cytochrome P450 family, specifically CYP3A4 and CYP2J2, play a major role in this metabolic cascade.

Given the low concentrations of Ebastine and the need for precise quantification of its active metabolite, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. In such assays, a stable isotope-labeled internal standard is crucial for ensuring accuracy and precision by correcting for variability during sample preparation and analysis. This compound, a deuterated analog of Carebastine, is an ideal internal standard for these studies.

The Metabolic Pathway of Ebastine

Ebastine undergoes a two-step metabolic conversion to its active form, Carebastine. The initial step involves the hydroxylation of Ebastine to Hydroxyebastine, which is then further oxidized to Carebastine. CYP2J2 is the primary enzyme responsible for the initial hydroxylation, while both CYP2J2 and CYP3A4 contribute to the subsequent formation of Carebastine. CYP3A4 is also the main enzyme involved in the N-dealkylation of Ebastine and its metabolites.

Experimental Protocols

The use of this compound as an internal standard is integral to the validated LC-MS/MS methods for the simultaneous quantification of Ebastine and Carebastine in human plasma. The following protocol is a synthesis of established methodologies.

Sample Preparation

-

To a 200 µL aliquot of human plasma, add 50 µL of a working solution containing the internal standards, Ebastine-d6 and this compound.

-

Vortex the sample for 10 seconds to ensure thorough mixing.

-

Perform protein precipitation by adding a suitable organic solvent such as acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5µm).

-

Mobile Phase: A gradient elution is typically employed with:

-

Mobile Phase A: Acetonitrile, buffer, and formic acid.

-

Mobile Phase B: A mixture of Milli-Q water and methanol.

-

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

The MRM transitions for the analytes and their deuterated internal standards are crucial for selective and sensitive detection.

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Ebastine and Carebastine.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) |

| Ebastine | 0.051 - 31.099 |

| Carebastine | 1.013 - 1005.451 |

Data sourced from a validated LC-MS/MS method.

Table 2: Precision and Accuracy

| Analyte | Intra-day Precision (%CV) | Intra-day Accuracy (%) |

| Ebastine | 13.11 | 89.54 |

| Carebastine | 8.65 | 105.22 |

Data sourced from a validated LC-MS/MS method.

Table 3: Recovery

| Analyte / Internal Standard | Mean Overall Recovery (%) | Overall %CV |

| Ebastine | 58.96 | 10.72 |

| Carebastine | 77.33 | 8.76 |

| Ebastine-d6 (IS) | 73.44 | 3.32 |

| This compound (IS) | 77.36 | 2.56 |

Data sourced from a validated LC-MS/MS method.

Conclusion

This compound plays an indispensable role as a stable isotope-labeled internal standard in the accurate and precise quantification of Carebastine, the active metabolite of Ebastine. Its use in validated LC-MS/MS methods is essential for reliable pharmacokinetic and metabolism studies. The close physicochemical properties of this compound to the endogenous analyte ensure that it effectively compensates for variations during sample processing and analysis, leading to high-quality data that is crucial for drug development and clinical research. The methodologies and data presented in this guide underscore the importance of employing appropriate internal standards for robust bioanalytical results.

References

Stability of Deuterium Labeling in Carebastine-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carebastine-d6 and the Importance of Isotopic Stability

Carebastine is the pharmacologically active carboxylic acid metabolite of ebastine, a second-generation histamine H1 receptor antagonist.[1][2] Due to its extensive and rapid formation, the pharmacokinetics of Carebastine are central to understanding the clinical efficacy of ebastine.[2][3]

This compound is the deuterated analog of Carebastine and is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Carebastine in biological matrices.[4] The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in bioanalysis as it mimics the physicochemical properties of the analyte, thereby correcting for variability during sample preparation and analysis.

The accuracy and reliability of bioanalytical data are contingent upon the isotopic stability of the deuterated internal standard. If the deuterium atoms on this compound are not stable and undergo exchange with protons (D-to-H exchange) from the sample matrix or analytical solvents, it can lead to a decrease in the internal standard's signal and the appearance of an unlabeled analyte signal, compromising the integrity of the quantitative results. Therefore, a thorough understanding and evaluation of the stability of the deuterium labeling are paramount.

Potential Sites of Deuterium Exchange in this compound

The molecular structure of Carebastine contains functional groups that may be susceptible to deuterium exchange under certain conditions. The primary concern for deuterated carboxylic acids is the potential for exchange of deuterium atoms on carbon atoms adjacent to the carboxyl group (α-carbons) under specific pH and temperature conditions. The rate of this exchange is often minimized in the pH range of 2 to 3.

While the exact positions of the six deuterium atoms in commercially available this compound are not always specified in publicly available literature, they are typically placed on aromatic rings or other positions not prone to exchange. However, it is crucial for researchers to verify the labeling positions and assess their stability under their specific experimental conditions.

Experimental Protocols for Assessing Deuterium Label Stability

To ensure the isotopic integrity of this compound, a stability assessment should be performed under conditions that mimic the entire analytical workflow, from sample collection and storage to final analysis. The following protocols are adapted from general methods for evaluating the stability of deuterated internal standards.

Protocol 1: Stability in Biological Matrix and Analytical Solvents

Objective: To evaluate the stability of the deuterium label on this compound when exposed to the biological matrix (e.g., plasma, urine) and various analytical solvents at different temperatures and incubation times.

Materials:

-

This compound stock solution

-

Blank biological matrix (e.g., human plasma)

-

Reconstitution solvent

-

Mobile phase components

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

T=0 Samples: Spike a known concentration of this compound into the blank biological matrix. Immediately process these samples using the established sample preparation protocol.

-

Incubated Matrix Samples: Spike a known concentration of this compound into the blank biological matrix and incubate under various conditions (e.g., room temperature for 4, 8, 24 hours; 37°C for 1, 2, 4 hours).

-

Incubated Solvent Samples: Spike this compound into the reconstitution solvent and mobile phase and incubate under the same conditions as the matrix samples.

-

-

Sample Processing: After the specified incubation period, process the incubated samples using the standard extraction/preparation method.

-

LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvents). Monitor the mass transitions for both this compound and unlabeled Carebastine.

-

Data Analysis:

-

Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) in the signal may indicate degradation or isotopic exchange.

-

Monitor for any increase in the peak area of the unlabeled Carebastine in the incubated samples, which would be a direct indicator of D-to-H exchange.

-

Protocol 2: pH Stability Assessment

Objective: To determine the effect of pH on the stability of the deuterium label of this compound.

Materials:

-

This compound stock solution

-

Buffers of varying pH (e.g., pH 2, 4, 7.4, 9)

-

LC-MS/MS system

Methodology:

-

Sample Preparation: Spike a known concentration of this compound into each pH buffer.

-

Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours).

-

Sample Analysis: Analyze the samples by LC-MS/MS, monitoring for both this compound and unlabeled Carebastine.

-

Data Analysis: Compare the peak areas of this compound and unlabeled Carebastine across the different pH conditions to identify any pH-dependent instability.

Data Presentation

The quantitative data obtained from the stability studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Stability of this compound in Human Plasma and Reconstitution Solvent

| Condition | Incubation Time (hours) | Temperature (°C) | % Decrease in this compound Signal | Unlabeled Carebastine Peak Detected |

| Human Plasma | 0 | - | 0 | No |

| Human Plasma | 24 | 25 | < 5% | No |

| Human Plasma | 4 | 37 | < 5% | No |

| Reconstitution Solvent (pH 7.0) | 24 | 25 | < 5% | No |

| Reconstitution Solvent (pH 3.0) | 24 | 25 | < 2% | No |

Note: Data presented is hypothetical and should be replaced with experimental results.

Table 2: pH Stability of this compound

| pH | Incubation Time (hours) | Temperature (°C) | % Remaining this compound | % Unlabeled Carebastine Formed |

| 2.0 | 24 | 37 | > 98% | < 0.1% |

| 4.0 | 24 | 37 | > 98% | < 0.1% |

| 7.4 | 24 | 37 | > 95% | < 0.5% |

| 9.0 | 24 | 37 | > 90% | < 1.0% |

Note: Data presented is hypothetical and should be replaced with experimental results. The rate of hydrogen-deuterium exchange is often at its minimum between pH 2 and 3.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the metabolic pathway of Carebastine.

Conclusion and Recommendations

While this compound is a widely accepted internal standard, its isotopic stability should not be presumed. A thorough evaluation of the potential for D-to-H exchange under the specific conditions of a bioanalytical method is a critical component of method development and validation. By implementing the experimental protocols outlined in this guide, researchers can confidently assess the isotopic integrity of this compound, thereby ensuring the accuracy and reliability of their pharmacokinetic and other quantitative studies. It is recommended to perform these stability tests during method development and whenever significant changes are made to the analytical procedure. Particular attention should be paid to the pH of the solutions and the duration and temperature of sample storage and processing.

References

A Technical Guide to Commercial Sourcing of High-Purity Carebastine-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for high-purity Carebastine-d6, a critical deuterated internal standard for the accurate quantification of Carebastine in bioanalytical studies. This document outlines potential commercial suppliers, expected product specifications, and the experimental protocols necessary for the verification of its quality.

Commercial Availability

This compound is a specialized, stable isotope-labeled internal standard. While not as readily available off-the-shelf as its d5 counterpart, it is offered by specialized suppliers, primarily through custom synthesis services. Researchers seeking to procure this compound should direct inquiries to companies that specialize in the synthesis of complex organic molecules and stable isotope-labeled compounds.

Potential Commercial Suppliers:

-

MedchemExpress: This supplier lists this compound as an available product, indicating a potential direct source.

-

Cayman Chemical: A known supplier of Carebastine-d5, they are a strong candidate for inquiries regarding the custom synthesis of this compound.

-

LGC Standards: As a supplier of Carebastine-d5, LGC Standards is another key contact for custom synthesis requests.[1]

-

Toronto Research Chemicals (TRC): TRC specializes in the manufacture of complex organic small molecules for biomedical research and is a likely source for custom synthesis.[2]

-

Shimadzu Chemistry & Diagnostics (formerly Alsachim): This company offers custom synthesis of stable isotope-labeled internal standards and is a viable option for obtaining this compound.[3]

Quantitative Data and Specifications

High-purity this compound is essential for its function as an internal standard in sensitive analytical methods like LC-MS/MS. The following table summarizes the expected quantitative specifications for a high-purity batch of this compound, based on typical data for related deuterated standards.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC, UPLC-MS |

| Isotopic Purity | ≥99% deuterated forms (d1-d6) | Mass Spectrometry (MS) |

| Deuterium Incorporation | No significant peaks for d0-d5 | Mass Spectrometry (MS) |

| Identity | Conforms to the structure | ¹H-NMR, ¹³C-NMR, MS |

| Formulation | Crystalline solid or solution in a specified solvent | - |

| Certificate of Analysis | Provided with each batch | - |

Experimental Protocols

The following are detailed methodologies for key experiments to verify the quality and purity of commercially supplied this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5µm).[4]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength of 252 nm.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject a known concentration of the solution into the HPLC system.

-

Run the gradient program to separate the components.

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Mass Spectrometry (MS) for Isotopic Purity and Deuterium Incorporation

-

Objective: To confirm the isotopic purity and the degree of deuterium incorporation in the this compound molecule.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF LC-MS.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Procedure:

-

Introduce a solution of this compound into the mass spectrometer.

-

Acquire the mass spectrum in full scan mode.

-

Analyze the isotopic cluster of the molecular ion. The most abundant peak should correspond to the mass of this compound.

-

The absence or very low intensity of peaks corresponding to d0 to d5 isotopologues confirms high isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d4 (CD₃OD).

-

Experiments:

-

¹H-NMR: To confirm the absence of protons at the labeled positions.

-

¹³C-NMR: To confirm the carbon skeleton of the molecule.

-

-

Procedure:

-

Dissolve a small amount of the this compound sample in the chosen deuterated solvent.

-

Acquire the ¹H and ¹³C NMR spectra.

-

The ¹H-NMR spectrum should show a significant reduction or absence of signals at the sites of deuteration compared to the spectrum of non-deuterated Carebastine.

-

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the sourcing and use of high-purity this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Carebastine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carebastine in human plasma. Carebastine is the active metabolite of the non-sedating antihistamine, Ebastine. Accurate measurement of Carebastine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The method employs Carebastine-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is utilized for sample preparation, making the method suitable for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[2][3] This method was developed to be sensitive, specific, and reproducible for the determination of Carebastine in a relevant clinical and preclinical concentration range.

Introduction

Carebastine is the pharmacologically active carboxylic acid metabolite of Ebastine, a second-generation H1 histamine receptor antagonist.[1] Following oral administration, Ebastine is rapidly and extensively metabolized to Carebastine, which is primarily responsible for its antihistaminic effects.[1] Therefore, the accurate quantification of Carebastine in biological matrices is essential for evaluating the pharmacokinetic profile of Ebastine. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Carebastine in human plasma, utilizing this compound as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects.

Experimental Protocols

Materials and Reagents

-

Carebastine and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Carebastine and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Carebastine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound working solution (internal standard).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B, and re-equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Ion Spray Voltage | ~5500 V |

| Source Temperature | ~500°C |

| Collision Gas | Nitrogen |

Note: Gas flows (nebulizer, heater, curtain) and collision energies should be optimized for the specific instrument to achieve maximum signal intensity.

Data Presentation

Table 1: MRM Transitions for Carebastine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Carebastine | 500.3 | 233.1 | 200 |

| This compound | 506.3 | 233.1 | 200 |

The product ion for this compound is predicted to be the same as for Carebastine, assuming the deuterium labels are not on the fragmented portion of the molecule. This should be confirmed experimentally.

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |

| Extraction Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Normalized IS ratio within acceptable limits | < 15% |

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS analysis of Carebastine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of Carebastine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability and accuracy of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method well-suited for pharmacokinetic studies requiring the analysis of a large number of samples. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note and Protocol: A Validated LC-MS/MS Method for the Quantification of Carebastine in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carebastine is the pharmacologically active carboxylic acid metabolite of ebastine, a non-sedating, second-generation H1 histamine receptor antagonist.[1][2] Following oral administration, ebastine undergoes rapid and extensive first-pass metabolism to carebastine, which is primarily responsible for its antihistaminic activity.[2][3] Consequently, the accurate and robust quantification of carebastine in human plasma is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This document provides a detailed application note and protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of carebastine in human plasma. The described method is suitable for regulated bioanalysis and can be readily implemented in a clinical or research laboratory setting.

Principle of the Method

This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and selectivity for the quantification of carebastine in human plasma. A stable isotope-labeled internal standard (IS), such as Carebastine-d5 or Carebastine-d6, is used to ensure accuracy and precision by compensating for variability during sample processing and analysis. The sample preparation involves the extraction of carebastine and the IS from the plasma matrix using protein precipitation (PPT), solid-phase extraction (SPE), or liquid-liquid extraction (LLE). The extracted analytes are then separated chromatographically on a reverse-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of various validated bioanalytical methods for carebastine in human plasma.

Table 1: Comparison of Sample Preparation Techniques for Carebastine Plasma Analysis

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Linearity Range (ng/mL) | 1.00 - 300 | 0.5 - 100 | 1.013 - 1005.451 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 | 0.5 | 0.2 |

| Extraction Recovery (%) | 90.1% - 101.8% | Not explicitly stated | ~60.3% |

| Intra-day Precision (% CV) | < 15% | < 12.5% | 8.65% |

| Accuracy (%) | 85% - 115% | > 88% | 105.22% |

Table 2: LC-MS/MS Method Validation Parameters for Carebastine Quantification

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery (%) | Consistent, precise, and reproducible | 90.1% - 101.8% (PPT) |

| Matrix Effect | IS-normalized factor within acceptable limits | No significant ion suppression or enhancement |

| Stability (Freeze-Thaw, Short-Term, Long-Term, Post-Preparative) | % Change within ±15% | Stable under various storage conditions |

Experimental Protocols

Materials and Reagents

-

Analytes: Carebastine and this compound (internal standard) reference standards.

-

Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ammonium acetate. Ultrapure water.

-

Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of carebastine and its internal standard in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the carebastine stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards (e.g., 1.0 to 1000 ng/mL) and at least three levels of QC samples (low, medium, and high).

Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from a validated method for the simultaneous determination of ebastine and carebastine.

-

Sample Aliquoting: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown) in a clean tube, add 50 µL of the internal standard working solution and vortex for 10 seconds.

-

Cartridge Conditioning: Condition a Strata-X-C 33 µm polymeric strong cation SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with an appropriate solvent to remove interferences.

-

Elution: Elute carebastine and the internal standard from the cartridge using 1.0 mL of 5% ammonium hydroxide in methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A UPLC or HPLC system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Condition |

| Column | BDS Hypersil C18, 50 mm × 4.6 mm, 5µm |

| Mobile Phase A | 0.1% Formic Acid in 5 mM Ammonium Acetate |

| Mobile Phase B | 100% Methanol |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Elution | Gradient elution |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized for specific instrument |

Visualizations

Caption: Experimental workflow for Carebastine quantification.

Caption: Bioanalytical method validation process overview.

References

Optimizing Internal Standard Concentration of Carebastine-d6 for Accurate Bioanalysis

Application Note and Protocol

Introduction

In the bioanalysis of pharmaceuticals, particularly in complex biological matrices such as plasma, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise quantification.[1][2] Carebastine, the active metabolite of the antihistamine ebastine, is no exception.[3] Carebastine-d6, a deuterated analog of Carebastine, serves as an ideal internal standard as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1][2] This application note provides a detailed protocol for optimizing the concentration of this compound to ensure robust and reliable performance of the bioanalytical method, in line with regulatory guidelines.

The primary goal of optimizing the internal standard concentration is to find a level that provides a stable and reproducible signal across the entire calibration range without interfering with the analyte quantification. An improperly chosen concentration can lead to issues such as detector saturation, poor signal-to-noise at the lower limit of quantification (LLOQ), or non-linear calibration curves. This protocol will guide researchers, scientists, and drug development professionals through a systematic approach to determine the optimal concentration of this compound for the quantification of Carebastine in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Carebastine reference standard

-

This compound internal standard

-

Blank human plasma (K2EDTA as anticoagulant)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Calibrated pipettes and appropriate laboratory glassware

Preparation of Stock and Working Solutions

2.1. Carebastine Stock and Working Solutions:

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of Carebastine reference standard and dissolve it in a 5 mL volumetric flask with methanol.

-

Intermediate Stock Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate intermediate stock solutions into blank human plasma to achieve the desired concentration range (e.g., 1.00-300 ng/mL).

2.2. This compound Internal Standard Working Solutions:

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound and dissolve it in a 5 mL volumetric flask with methanol.

-

Internal Standard Working Solutions: Prepare three different concentrations of this compound working solutions (e.g., low, medium, and high) by diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. A typical starting point for the medium concentration would be around the midpoint of the analyte's expected calibration range. For this example, we will test 25 ng/mL, 100 ng/mL, and 250 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of one of the this compound working solutions (25, 100, or 250 ng/mL).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A validated HPLC or UHPLC system.

-

Column: BDS Hypersil C18 (50 mm × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in 5 mM Ammonium Acetate.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the expected quantitative data from the internal standard optimization experiment.

Table 1: this compound Peak Area Response and Precision at Different Concentrations

| This compound Concentration | Mean Peak Area (n=6) | Standard Deviation | % RSD |

| 25 ng/mL | 1.5 x 10^5 | 1.8 x 10^4 | 12.0% |

| 100 ng/mL | 6.2 x 10^5 | 1.2 x 10^4 | 1.9% |

| 250 ng/mL | 1.5 x 10^6 | 2.7 x 10^4 | 1.8% |

Table 2: Calibration Curve Performance at Different this compound Concentrations

| This compound Concentration | Calibration Range (ng/mL) | Regression Model | Weighting | R² |

| 25 ng/mL | 1 - 300 | Linear | 1/x² | 0.9925 |

| 100 ng/mL | 1 - 300 | Linear | 1/x² | 0.9989 |

| 250 ng/mL | 1 - 300 | Linear | 1/x² | 0.9985 |

Table 3: Accuracy and Precision of QC Samples at the Optimal IS Concentration (100 ng/mL)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |

| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |

| Low QC | 3.0 | 2.90 | 96.7 | 5.2 |

| Mid QC | 150 | 154 | 102.7 | 3.8 |

| High QC | 250 | 245 | 98.0 | 4.1 |

Visualization of Experimental Workflow

Discussion and Interpretation

The selection of an appropriate internal standard concentration is a critical step in bioanalytical method development. The data presented in Table 1 shows the response and precision of this compound at three different concentrations. While the 25 ng/mL concentration yielded a detectable signal, the precision was poor (%RSD of 12.0%), which is undesirable. Both the 100 ng/mL and 250 ng/mL concentrations provided a strong and reproducible signal with excellent precision (%RSD < 2.0%).

Table 2 demonstrates the impact of the internal standard concentration on the linearity of the calibration curve. The curve generated with the 25 ng/mL IS concentration showed slightly lower linearity (R² = 0.9925) compared to the higher concentrations. Both the 100 ng/mL and 250 ng/mL concentrations resulted in excellent linearity (R² > 0.998).

Based on these results, the 100 ng/mL concentration is chosen as the optimal concentration for this compound. It provides a stable and reproducible signal well above the background noise without being excessively high, which could risk detector saturation, especially when analyzing high concentration samples. The excellent linearity of the calibration curve and the subsequent successful analysis of QC samples (Table 3), which meet the typical acceptance criteria of ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ, respectively), confirm the suitability of this concentration.

Conclusion

The protocol described provides a systematic approach for the optimization of the this compound internal standard concentration for the bioanalysis of Carebastine in human plasma. By evaluating the stability of the internal standard signal and its impact on the linearity of the calibration curve, an optimal concentration can be selected. For this example, 100 ng/mL was determined to be the ideal concentration, resulting in a robust and reliable assay performance. This systematic optimization is a crucial step in developing a validated bioanalytical method that can generate high-quality data for pharmacokinetic and other clinical studies.

References

Solid-Phase Extraction Protocol for Carebastine with Carebastine-d6 Internal Standard

Introduction

Carebastine is the active carboxylic acid metabolite of ebastine, a non-sedating second-generation H1 histamine receptor antagonist. Accurate quantification of Carebastine in biological matrices, such as human plasma, is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction (SPE) is a highly effective sample preparation technique that removes interfering substances from the plasma matrix, thereby improving the accuracy, precision, and sensitivity of analytical methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Carebastine-d6, is strongly recommended to ensure the highest level of accuracy and robustness in the bioanalysis of Carebastine by compensating for variability during the analytical process.[1]

This application note provides a detailed protocol for the solid-phase extraction of Carebastine and its deuterated internal standard, this compound, from human plasma using Strata-X-C micro extraction cartridges.

Experimental Protocol

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Ebastine and Carebastine in human plasma.[2]

Materials and Reagents:

-

Carebastine and this compound reference standards

-

Methanol (HPLC grade)

-

Water (deionized or Milli-Q)

-

Human plasma (K2EDTA)

-

Strata-X-C 33 µm polymeric strong cation exchange micro extraction cartridges[2]

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Carebastine and this compound in methanol.

-

From these stock solutions, prepare working standard solutions of Carebastine and a working solution of the internal standard, this compound, by diluting with a methanol:water (50:50 v/v) mixture.[2]

-

-

Sample Preparation:

-

To a 200 µL aliquot of human plasma, add 50 µL of the this compound internal standard working solution.

-

Vortex the sample for 10 seconds.[2]

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the Strata-X-C micro extraction cartridges with 1.0 mL of methanol followed by 1.0 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 2 x 1.0 mL of water.

-

Drying: Dry the cartridge for 2.0 minutes by applying nitrogen.

-